

# physical and chemical properties of 4-bromo-5-methyl-3-nitro-1H-pyrazole

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## Compound of Interest

Compound Name: 4-bromo-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B1417408

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An In-Depth Technical Guide to **4-bromo-5-methyl-3-nitro-1H-pyrazole**: Properties, Synthesis, and Applications

## Abstract

This technical guide provides a comprehensive overview of **4-bromo-5-methyl-3-nitro-1H-pyrazole**, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug discovery. The pyrazole core is a well-established pharmacophore, and the specific arrangement of bromo, methyl, and nitro substituents on this scaffold offers a unique combination of reactivity and physicochemical properties. This document details the compound's known physical and chemical characteristics, proposes a detailed synthetic pathway with mechanistic insights, and explores its potential reactivity for creating diverse molecular libraries. Furthermore, it outlines standard protocols for its analytical characterization and discusses its promising applications as a versatile building block in the development of novel therapeutic agents.

## Introduction to the Pyrazole Scaffold and the Target Molecule

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.<sup>[1]</sup> Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic

properties.[1][2] Many clinically approved drugs, such as the anti-inflammatory agent Celecoxib, feature a pyrazole core, highlighting its importance in pharmaceutical design.[3]

**4-bromo-5-methyl-3-nitro-1H-pyrazole** (CAS No. 70951-96-1, for the isomeric 4-Bromo-3-methyl-5-nitro-1H-pyrazole) is a substituted pyrazole that presents a compelling profile for further chemical exploration.[4] The molecule incorporates three key functional groups that dictate its utility:

- **A Bromo Group:** Positioned at the 4-position, this halogen serves as an excellent synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity.[5]
- **A Nitro Group:** As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the pyrazole ring. It can also be chemically reduced to an amino group, providing an additional point for derivatization.
- **A Methyl Group:** This small alkyl group can influence the compound's solubility, lipophilicity, and steric profile, which are critical parameters for tuning pharmacokinetic properties in drug candidates.

This guide serves as a technical resource for scientists aiming to leverage the unique chemical architecture of this compound for synthetic and medicinal chemistry applications.

## Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application. The available data for **4-bromo-5-methyl-3-nitro-1H-pyrazole** and its close isomers are summarized below.

## Data Presentation

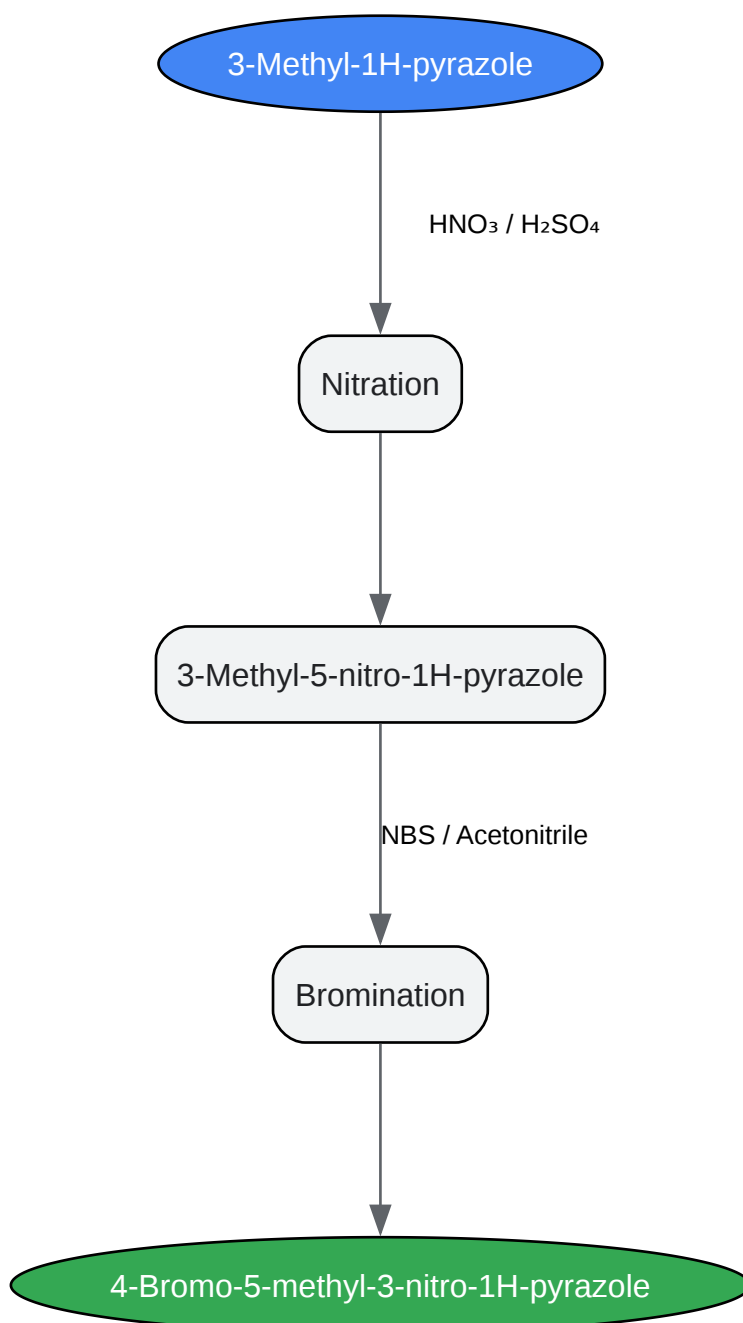
Property	Value	Source
IUPAC Name	4-bromo-5-methyl-3-nitro-1H-pyrazole	-
CAS Number	70951-96-1 (Isomer: 4-Bromo-3-methyl-5-nitro-1H-pyrazole)	[4]
Molecular Formula	C <sub>4</sub> H <sub>4</sub> BrN <sub>3</sub> O <sub>2</sub>	[4][6]
Molecular Weight	206.00 g/mol	[4][6]
Appearance	Colorless crystal	[6]
Solubility	Low solubility in water	[6]
Stability	Reported to have moderate to high stability, but is susceptible to degradation by heat and light.	[6]

## Synthesis and Mechanistic Insights

A robust synthetic protocol is essential for accessing sufficient quantities of the target molecule for research purposes. While specific literature on the synthesis of **4-bromo-5-methyl-3-nitro-1H-pyrazole** is sparse, a logical pathway can be designed based on established pyrazole chemistry, involving the sequential nitration and bromination of a suitable precursor.

## Proposed Synthetic Workflow

The synthesis can be envisioned starting from 3-methyl-1H-pyrazole. The process involves two key electrophilic substitution reactions on the pyrazole ring. The order of these reactions is critical to achieving the desired regiochemistry. Nitration is typically performed first, as the nitro group is a deactivating meta-director, which would direct subsequent bromination to the 4-position.



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Caption: Proposed two-step synthesis of **4-bromo-5-methyl-3-nitro-1H-pyrazole**.

## Experimental Protocol: Synthesis

Disclaimer: This is a theoretical protocol and must be adapted and optimized under appropriate laboratory safety conditions.

### Step 1: Nitration of 3-Methyl-1H-pyrazole

- **Preparation:** In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ , 25 mL) to  $0^\circ\text{C}$  in an ice-salt bath.
- **Reagent Addition:** Slowly add 3-methyl-1H-pyrazole (8.2 g, 0.1 mol) to the cooled sulfuric acid while maintaining the temperature below  $10^\circ\text{C}$ .
- **Nitrating Mixture:** Prepare a nitrating mixture by adding fuming nitric acid ( $\text{HNO}_3$ , 6 mL) dropwise to cooled ( $0^\circ\text{C}$ ) concentrated sulfuric acid (15 mL).
- **Reaction:** Add the nitrating mixture dropwise to the pyrazole solution over 1 hour, ensuring the internal temperature does not exceed  $10^\circ\text{C}$ .
- **Reaction Progression:** After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
- **Work-up:** Carefully pour the reaction mixture onto 200 g of crushed ice. A precipitate of 3-methyl-5-nitro-1H-pyrazole should form.
- **Isolation:** Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

### Step 2: Bromination of 3-Methyl-5-nitro-1H-pyrazole

- **Dissolution:** Dissolve the dried 3-methyl-5-nitro-1H-pyrazole (12.7 g, 0.1 mol) in acetonitrile (150 mL).
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) to the solution in portions over 30 minutes.
- **Reaction:** Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Solvent Removal:** Once the reaction is complete, remove the acetonitrile under reduced pressure.

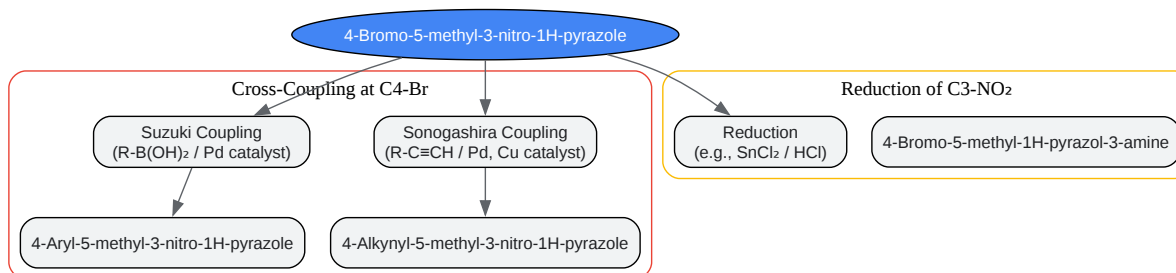
- Purification: Redissolve the residue in ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ). After filtration, concentrate the solvent and purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the final product.

## Chemical Reactivity and Derivatization Potential

The true value of **4-bromo-5-methyl-3-nitro-1H-pyrazole** for researchers lies in its potential for chemical modification. The bromo and nitro groups serve as orthogonal synthetic handles for diversification.

### Key Reaction Pathways

- Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 4-position is a prime site for Suzuki, Stille, Heck, and Sonogashira coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).<sup>[7]</sup>
- Nitro Group Reduction: The nitro group can be readily reduced to an amine ( $\text{NH}_2$ ) using various reagents, such as  $\text{SnCl}_2/\text{HCl}$ ,  $\text{H}_2/\text{Pd-C}$ , or iron in acetic acid. The resulting 4-bromo-5-methyl-1H-pyrazol-3-amine is a valuable intermediate itself, as the amino group can be acylated, alkylated, or converted into a diazonium salt for further transformations.



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